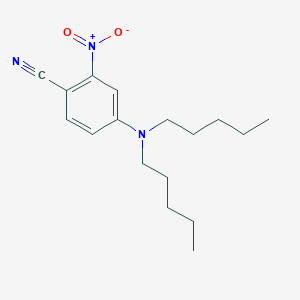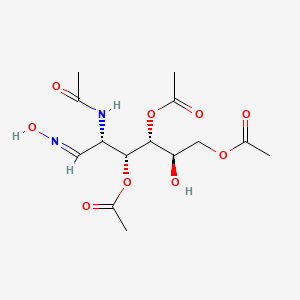![molecular formula C23H19ClN2 B13854915 7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)
7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]benzimidazole core with a chlorine atom at the 7th position and two phenyl groups at the 4th position. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one with suitable reagents to form the desired imidazole derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of column chromatography and other purification techniques ensures the isolation of pure 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole .
化学反応の分析
Types of Reactions
7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole, each with distinct chemical and biological properties .
科学的研究の応用
7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
類似化合物との比較
Similar Compounds
Similar compounds to 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole include other imidazole derivatives such as:
- 1,3-diazole
- 4,5-dihydro-1H-imidazole
- 2-phenyl-4,5-dihydro-1H-imidazole .
Uniqueness
The uniqueness of 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C23H19ClN2 |
|---|---|
分子量 |
358.9 g/mol |
IUPAC名 |
7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C23H19ClN2/c24-19-12-13-21-20(16-19)25-22-23(14-7-15-26(21)22,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-13,16H,7,14-15H2 |
InChIキー |
GBXNPEMYPNFDDN-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=NC3=C(N2C1)C=CC(=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


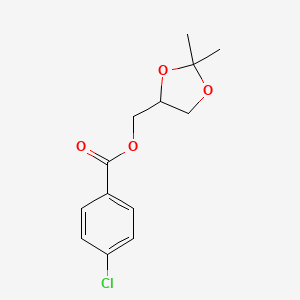
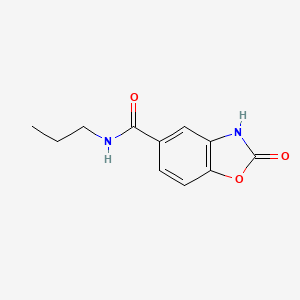

![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
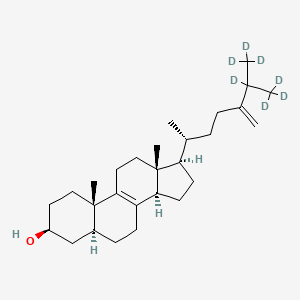

![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)
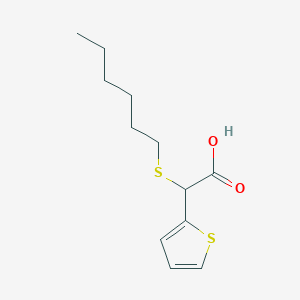
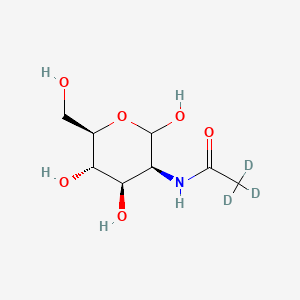
![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)
![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)
